ethyl 3,3-dimethyl-4-oxobutanoate
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Overview
Description
Ethyl 3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and is characterized by the presence of a ketone group at the fourth carbon and two methyl groups at the third carbon. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to form this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-dimethyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-4-oxobutanoate involves its reactivity as an ester and a ketone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various substitution and addition reactions. The presence of the ketone group also allows for enolate formation, which can participate in further alkylation or condensation reactions .
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-4-oxobutanoate is similar to other β-keto esters such as ethyl acetoacetate and diethyl malonate. its unique structure with two methyl groups at the third carbon provides distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other β-keto esters may not be as effective .
List of Similar Compounds
- Ethyl acetoacetate (ethyl 3-oxobutanoate)
- Diethyl malonate (diethyl propanedioate)
- Methyl acetoacetate (methyl 3-oxobutanoate)
Properties
CAS No. |
50891-56-0 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
85 |
Origin of Product |
United States |
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